2,3,4,5,6-pentamethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
2,3,4,5,6-Pentamethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a structurally complex sulfonamide derivative characterized by a pentamethyl-substituted benzene ring linked to a tetrahydroquinoline moiety. The tetrahydroquinoline component features a 2-methylpropyl (isobutyl) substituent at position 1 and a ketone group at position 2. This compound’s design integrates steric hindrance (via methyl groups) and lipophilic character, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Sulfonamides are historically significant as antimicrobial agents, but modern derivatives like this are explored for diverse applications, including enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and receptor modulation. The tetrahydroquinoline scaffold is prevalent in bioactive molecules, contributing to interactions with hydrophobic binding pockets in target proteins.
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3S/c1-14(2)13-26-22-10-9-21(12-20(22)8-11-23(26)27)25-30(28,29)24-18(6)16(4)15(3)17(5)19(24)7/h9-10,12,14,25H,8,11,13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMKFCDMRJZCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentamethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with a ketone in the presence of a base.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Methylation: The final step involves the methylation of the benzene ring to introduce the pentamethyl groups. This can be achieved using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core, potentially converting the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the quinoline core can produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which could allow the compound to inhibit enzymes involved in folate synthesis, similar to sulfonamide antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues include:
N-substituted tetrahydroquinoline sulfonamides (e.g., N-[1-benzyl-2-oxo-tetrahydroquinolin-6-yl]benzenesulfonamide).
Polymethylated benzene sulfonamides (e.g., 2,4,6-trimethyl-N-phenylbenzenesulfonamide).
Isobutyl-substituted heterocycles (e.g., 1-isobutyl-3-oxo-1,2,3,4-tetrahydroisoquinoline derivatives).
Key structural differences:
- The 2-methylpropyl (isobutyl) group introduces greater lipophilicity than smaller alkyl chains (e.g., methyl or ethyl), which may improve blood-brain barrier penetration relative to analogues with polar substituents.
- The 2-oxo-tetrahydroquinoline moiety distinguishes it from fully aromatic quinoline sulfonamides, likely altering hydrogen-bonding capabilities and metabolic pathways.
Physicochemical Properties
Hypothetical comparisons based on structural trends and references to standard databases:
| Property | Target Compound | 2,4,6-Trimethyl-N-phenylbenzenesulfonamide | N-[1-benzyl-2-oxo-tetrahydroquinolin-6-yl]benzenesulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~470 (calculated) | 275.34 | ~395 (calculated) |
| LogP (predicted) | 4.2–4.8 | 3.1 | 3.8 |
| Solubility (aq., mg/mL) | <0.1 (low, due to lipophilicity) | 1.2 | 0.5 |
| Melting Point (°C) | 180–185 (estimated) | 142–144 | 155–158 |
Notes:
- The pentamethyl substitution likely reduces aqueous solubility compared to less substituted analogues due to increased hydrophobicity.
- Higher LogP values suggest enhanced lipid solubility, which correlates with improved tissue penetration but may limit oral bioavailability.
Spectroscopic Characterization
Spectroscopic data for such compounds typically include ¹H-NMR , ¹³C-NMR , and UV-Vis profiles. For example:
- ¹H-NMR: The pentamethyl benzene ring would show a singlet at δ ~2.3 ppm (15H, CH₃), while the tetrahydroquinoline protons would resonate between δ 1.5–3.0 ppm (aliphatic CH₂/CH) and δ 6.5–7.5 ppm (aromatic H).
- ¹³C-NMR : The sulfonamide sulfur would deshield adjacent carbons, with the carbonyl (C=O) signal near δ 170–175 ppm.
These patterns align with methodologies described in Tables of Spectral Data for Structure Determination of Organic Compounds, which standardizes spectral interpretation for complex organics.
Biological Activity
The compound 2,3,4,5,6-pentamethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound based on diverse research findings and data.
Chemical Structure
The compound features a unique structure characterized by multiple functional groups that may contribute to its biological activity. The IUPAC name indicates a sulfonamide moiety combined with a tetrahydroquinoline derivative, which is significant in medicinal chemistry.
Biological Activity Overview
The biological activity of the compound has been explored in various studies. Key areas of investigation include:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes relevant to disease mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar tetrahydroquinoline derivatives. For instance:
- Mechanism of Action : Compounds with structural similarities have been reported to induce apoptosis in cancer cells by activating specific signaling pathways.
- Cell Lines Tested : Various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have been utilized to assess cytotoxic effects. The MTT assay is commonly employed for this purpose.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 15.4 | Cytotoxic |
| A549 | 22.8 | Cytotoxic |
Antimicrobial Activity
The antimicrobial properties of related compounds indicate that they may effectively inhibit bacterial growth. For example:
- Tested Strains : Common pathogens such as Escherichia coli and Staphylococcus aureus have been evaluated.
- Results Summary : Compounds demonstrated varying degrees of inhibition against these pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Enzyme Inhibition
The ability of the compound to inhibit specific enzymes could be pivotal for therapeutic applications:
- Cholinesterase Inhibition : Some derivatives have shown selective inhibition against butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases.
Case Studies
Several case studies provide insight into the biological implications of this compound:
-
Study on Cancer Cell Lines :
- Researchers synthesized various derivatives and tested their effects on human cancer cell lines.
- Results indicated that modifications in the chemical structure significantly influenced anticancer activity.
-
Antimicrobial Screening :
- A series of sulfonamide derivatives were synthesized and screened for antimicrobial activity.
- The results suggested that certain substitutions enhanced activity against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
